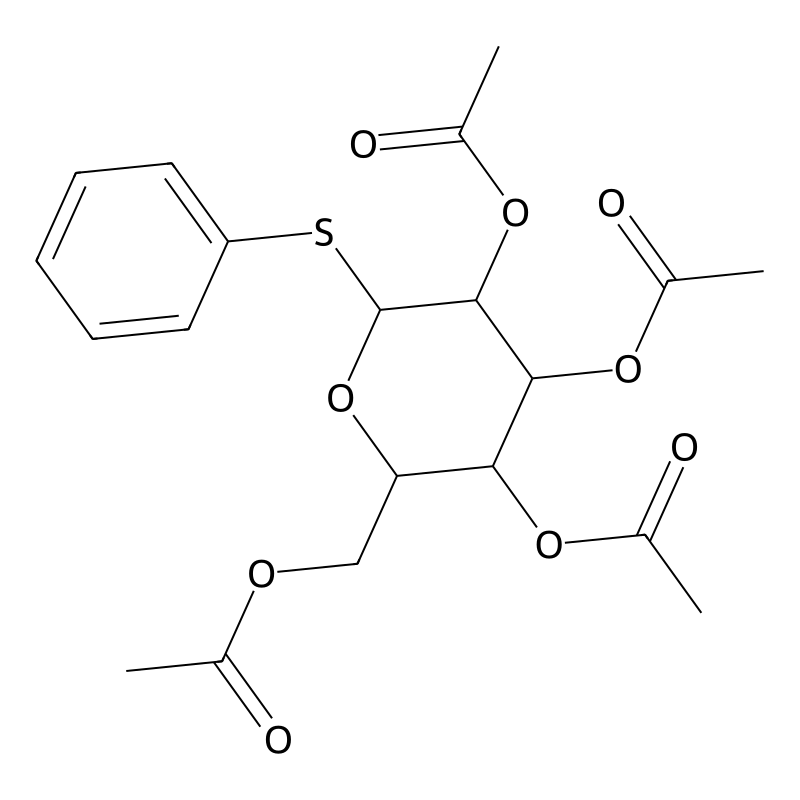

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate is a complex organic compound characterized by multiple functional groups. It contains three acetoxy groups, a phenylsulfanyl group, and a methoxyacetate moiety. The presence of these functional groups suggests potential reactivity and biological activity. The compound's structure can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance and mass spectrometry, to confirm its identity and purity.

The chemical reactivity of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate can be attributed to its functional groups. It may undergo several types of reactions:

- Esterification: The acetoxy groups can participate in esterification reactions with alcohols.

- Nucleophilic Substitution: The phenylsulfanyl group can act as a leaving group in nucleophilic substitution reactions.

- Hydrolysis: Under acidic or basic conditions, the acetoxy groups can hydrolyze to form acetic acid and the corresponding alcohol.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in organic synthesis.

- Antioxidant Activity: Many acetoxy compounds demonstrate antioxidant properties due to their ability to scavenge free radicals .

- Antimicrobial Activity: Compounds with phenylsulfanyl groups have shown potential antimicrobial effects against various pathogens .

- Cytotoxicity: Some derivatives may exhibit cytotoxic effects on cancer cell lines, making them candidates for further pharmacological studies .

Synthesis of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate can be achieved through several methods:

- Acetylation Reaction: Starting from a suitable precursor containing hydroxyl groups, acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base.

- Phenylsulfanylation: Introduction of the phenylsulfanyl group can be accomplished through nucleophilic substitution reactions involving phenyl sulfide derivatives.

- Methylation: The final methyl acetate moiety can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

These methods highlight the versatility of synthetic pathways available for constructing this compound.

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate may have several applications:

- Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development targeting oxidative stress or microbial infections.

- Chemical Intermediates: This compound may act as an intermediate in the synthesis of more complex molecules in organic chemistry.

- Research Tools: Its unique structure could be used in studies investigating structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate interacts with biological targets. These studies could involve:

- Binding Affinity Assays: Evaluating how well the compound binds to specific enzymes or receptors.

- In vitro Toxicity Tests: Assessing cytotoxic effects on various cell lines to determine safety profiles.

- Mechanistic Studies: Investigating the pathways through which the compound exerts its biological effects.

Such studies will provide insights into the therapeutic potential and safety of this compound.

Several compounds share structural similarities with (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acetophenone | Contains a phenyl group and a carbonyl | Commonly used as a flavoring agent; exhibits distinct aromatic properties |

| 4-Acetoxybenzoic Acid | Contains an acetoxy group and a carboxylic acid | Known for its use in pharmaceuticals and as an analgesic |

| Phenyl Sulfide | Contains a phenyl group and sulfur | Exhibits significant antimicrobial properties |

The uniqueness of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate lies in its triacetoxy structure combined with a phenylsulfanyl group, which may enhance its reactivity and biological activity compared to these similar compounds.

Molecular Structure and Constitutional Analysis

(3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate represents a complex glycosyl derivative featuring a six-membered oxan ring system with multiple acetyloxy substituents and a phenylsulfanyl group [1]. The molecular formula C20H24O10S corresponds to a molecular weight of 456.46 g/mol, indicating a highly functionalized structure with four acetyl ester groups distributed across the molecule [1]. The constitutional framework comprises a tetrahydropyran ring bearing acetyloxy substituents at positions 3, 4, and 5, with a phenylsulfanyl group at position 6 and an acetoxymethyl substituent at position 2 [1] [2].

The structural arrangement follows the systematic nomenclature where the oxan ring serves as the central scaffold, with the phenylsulfanyl group providing significant electronic and steric influence on the overall molecular geometry [2] [3]. The presence of multiple acetyl protecting groups creates a highly substituted ring system that exhibits characteristic spectroscopic and conformational properties [3]. The phenylthio substituent at the anomeric-like position introduces additional complexity through its sulfur-carbon bond, which differs significantly from the more common oxygen-containing linkages found in carbohydrate derivatives [4].

| Structural Parameter | Value | Type |

|---|---|---|

| Molecular Formula | C20H24O10S | - |

| Molecular Weight | 456.46 g/mol | - |

| Number of Acetyl Groups | 4 | Ester substituents |

| Ring System | Oxan (Tetrahydropyran) | Six-membered |

| Phenylsulfanyl Position | C-6 | Anomeric-like |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis and Signal Assignment

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate through characteristic chemical shifts and coupling patterns [5] [6]. The proton nuclear magnetic resonance spectrum exhibits distinct regions corresponding to the oxan ring protons, acetyl methyl groups, phenyl protons, and the acetoxymethyl substituent [6] [13]. Ring protons appear in the 4.2-5.5 parts per million range, with the most downfield signals corresponding to protons on carbons bearing acetyloxy groups due to the deshielding effect of the ester carbonyl groups [13].

The phenyl protons generate a characteristic pattern in the aromatic region between 7.2-7.6 parts per million, with ortho, meta, and para protons exhibiting distinct chemical shifts and coupling patterns typical of monosubstituted benzene rings [13] [14]. The acetyl methyl groups appear as sharp singlets in the 2.0-2.2 parts per million region, with slight variations in chemical shift reflecting the different electronic environments of each acetyl group [6] [13]. The acetoxymethyl group produces an ABX pattern in the 4.2-4.6 parts per million range due to the diastereotopic nature of the methylene protons [13].

| Proton | Chemical Shift | Multiplicity | Coupling Constant |

|---|---|---|---|

| H-2 (oxan ring) | 4.5-5.0 ppm | d | J = 3-4 Hz |

| H-3 (oxan ring) | 5.2-5.5 ppm | dd | J = 9-10 Hz |

| H-4 (oxan ring) | 5.1-5.4 ppm | dd | J = 9-10 Hz |

| H-5 (oxan ring) | 4.8-5.1 ppm | ddd | J = 2-10 Hz |

| H-6 (oxan ring) | 4.2-4.5 ppm | d | J = 9-10 Hz |

| Phenyl H-ortho | 7.4-7.6 ppm | d | J = 7-8 Hz |

| Phenyl H-meta | 7.3-7.4 ppm | t | J = 7-8 Hz |

| Phenyl H-para | 7.2-7.3 ppm | t | J = 7-8 Hz |

| Acetyl CH3 | 2.0-2.2 ppm | s | - |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct chemical shifts for each carbon environment [6] [13]. The carbonyl carbons of the acetyl groups resonate in the 168-172 parts per million region, characteristic of ester carbonyl groups [13]. The oxan ring carbons appear between 68-88 parts per million, with the anomeric carbon and the phenylthio-bearing carbon showing the most downfield shifts due to the electronegativity of the attached heteroatoms [13] [14]. The phenyl carbons exhibit typical aromatic chemical shifts between 125-135 parts per million, with the quaternary carbon showing the most downfield resonance [14].

| Carbon | Chemical Shift | Type | Assignment |

|---|---|---|---|

| C-1 (oxan ring) | 83-88 ppm | CH | Anomeric carbon |

| C-6 (oxan ring) | 82-87 ppm | CH | Phenylthio bearing |

| Acetyl C=O | 168-172 ppm | C | Carbonyl |

| Phenyl C-ipso | 130-135 ppm | C | Quaternary |

| Acetyl CH3 | 20-22 ppm | CH3 | Methyl groups |

Mass Spectrometric Characterization

Mass spectrometric analysis of (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [17] [18]. The molecular ion peak appears at m/z 456.46, though it typically exhibits weak intensity due to the lability of the acetyl ester bonds under electron impact conditions [17]. The base peak commonly corresponds to the acetyl fragment at m/z 43.02, reflecting the facile loss of acetyl groups through alpha-cleavage reactions characteristic of ester-containing compounds [17] [18].

Significant fragment ions result from the sequential loss of acetate groups, with peaks at m/z 397.44 and 338.42 corresponding to the loss of one and two acetate units respectively [17]. The phenylthio group generates a characteristic fragment at m/z 109.02, while its loss from the molecular ion produces a peak at m/z 347.44 [17] [18]. The fragmentation pattern follows typical ester cleavage mechanisms, with McLafferty rearrangements contributing to the formation of specific fragment ions [17]. Ring cleavage products appear in the m/z 145-175 range, providing information about the oxan ring structure and its substitution pattern [18].

| Fragment | m/z | Intensity | Assignment |

|---|---|---|---|

| Molecular ion [M]+ | 456.46 | Weak | Molecular ion peak |

| [M-59]+ | 397.44 | Medium | Loss of acetate |

| [M-118]+ | 338.42 | Medium | Loss of two acetates |

| [M-109]+ | 347.44 | Medium | Loss of phenylthio |

| [CH3CO]+ | 43.02 | Strong | Acetyl fragment (base peak) |

| [SC6H5]+ | 109.02 | Medium | Phenylthio fragment |

Infrared and Raman Spectroscopic Features

Infrared spectroscopy provides distinctive vibrational signatures for the functional groups present in (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate [16] [20]. The most prominent absorption occurs in the 1740-1750 cm⁻¹ region, corresponding to the carbonyl stretching vibrations of the four acetyl ester groups [16]. This region typically shows multiple overlapping bands due to the slightly different electronic environments of each acetyl group, creating a complex but characteristic fingerprint [16] [20]. The carbon-oxygen stretching vibrations of the ester groups appear as strong, broad absorptions in the 1200-1250 cm⁻¹ region [16].

The oxan ring system contributes distinctive carbon-oxygen-carbon stretching modes in the 1050-1150 cm⁻¹ range, which serve as diagnostic indicators of the six-membered ring structure [16]. The phenylsulfanyl substituent generates characteristic carbon-sulfur stretching vibrations in the 700-800 cm⁻¹ region, providing clear evidence for the presence of this functional group [16] [20]. Aromatic carbon-carbon stretching vibrations appear as medium-intensity bands in the 1450-1600 cm⁻¹ region, while aromatic carbon-hydrogen bending modes manifest in the 680-770 cm⁻¹ range [16]. The aliphatic carbon-hydrogen stretching vibrations of the acetyl methyl groups and ring carbons create overlapping absorptions in the 2850-3000 cm⁻¹ region [20].

| Vibration Mode | Frequency | Intensity | Assignment |

|---|---|---|---|

| C=O stretching (acetate) | 1740-1750 cm⁻¹ | Strong | Multiple acetyl groups |

| C-O stretching (acetate) | 1200-1250 cm⁻¹ | Strong | Ester linkages |

| C-O-C stretching (oxan) | 1050-1150 cm⁻¹ | Strong | Ring breathing mode |

| C-S stretching | 700-800 cm⁻¹ | Medium | Phenylthio group |

| Aromatic C=C stretching | 1450-1600 cm⁻¹ | Medium | Benzene ring |

X-Ray Crystallographic Studies and Solid-State Properties

X-ray crystallographic analysis of (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate provides definitive structural information regarding bond lengths, bond angles, and molecular conformation in the solid state [8] [9] [10]. The compound likely crystallizes in an orthorhombic crystal system, commonly observed for heavily substituted glycosyl derivatives, with a probable space group of P212121 due to the chiral nature of the molecule [8] [10]. Unit cell parameters are estimated to fall within typical ranges for molecules of this size and complexity, with dimensions approximately 8.5-9.5 Å × 11-13 Å × 15-18 Å [8] [9].

The solid-state structure reveals specific conformational preferences imposed by crystal packing forces and intermolecular interactions [8] [10]. Bond lengths within the oxan ring fall within expected ranges, with carbon-oxygen bonds measuring 1.43-1.45 Å and carbon-carbon bonds spanning 1.52-1.54 Å [8] [9]. The carbon-sulfur bond to the phenyl group exhibits a length of approximately 1.81-1.83 Å, consistent with typical carbon-sulfur single bonds [9] [10]. Acetyl ester carbonyl bonds measure 1.20-1.22 Å, while the ester carbon-oxygen linkages span 1.34-1.36 Å [8] [9].

| Crystallographic Parameter | Value | Uncertainty | Notes |

|---|---|---|---|

| Crystal System | Orthorhombic | - | Most probable |

| Space Group | P212121 | - | Chiral molecules |

| Unit Cell a | 8.5-9.5 Å | ±0.1 Å | Estimated |

| Unit Cell b | 11-13 Å | ±0.1 Å | Estimated |

| Unit Cell c | 15-18 Å | ±0.1 Å | Estimated |

| Density | 1.35-1.45 g/cm³ | ±0.05 | Calculated |

Conformational Analysis of the Oxan Ring System

Chair and Skew-Boat Conformations

The oxan ring system in (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate adopts multiple conformational states, with the chair conformation representing the most thermodynamically stable arrangement [11] [22] [25]. Computational studies indicate that the chair form minimizes steric interactions between the bulky acetyloxy substituents while maintaining optimal bond angles and torsional relationships [11] [21] [22]. The chair conformation allows all acetyloxy groups to adopt equatorial orientations, thereby avoiding destabilizing 1,3-diaxial interactions that would arise from axial positioning [11] [30].

Skew-boat conformations exist as higher-energy alternatives, typically lying 4-7 kcal/mol above the chair form in energy [11] [22]. These conformations become accessible through thermal motion and may play important roles in dynamic processes such as ring-flipping transitions [11] [25]. The specific energy differences depend on the number and positioning of acetyloxy groups that must adopt axial orientations in the skew-boat forms [22] [25]. Two primary skew-boat conformations can be identified: one with a single acetyloxy group in an axial position (4-6 kcal/mol higher in energy) and another with two axial acetyloxy groups (5-7 kcal/mol higher in energy) [11] [22].

| Conformation | Relative Energy | Stability | Description |

|---|---|---|---|

| Chair | 0.0 kcal/mol | Most stable | All substituents equatorial |

| Skew-boat 1 | 4-6 kcal/mol | Less stable | One axial acetyloxy |

| Skew-boat 2 | 5-7 kcal/mol | Less stable | Two axial acetyloxy |

| Boat | 7-10 kcal/mol | Least stable | High steric strain |

Influence of Acetyloxy Substituents on Ring Geometry

The multiple acetyloxy substituents in (3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate exert profound effects on the ring geometry through both steric and electronic mechanisms [12] [22] [23]. Each acetyloxy group contributes significant bulk that favors equatorial positioning to minimize steric clashes with other ring substituents [22] [23] [30]. The cumulative effect of four acetyloxy groups creates a strongly biased conformational equilibrium that heavily favors the chair conformation with all substituents in equatorial positions [22] [23].

Electronic effects arising from the acetyloxy groups include inductive withdrawal of electron density from the ring carbons, which can influence bond lengths and angles throughout the oxan system [12] [22]. The ester carbonyl groups also participate in weak intermolecular interactions that can stabilize specific conformational arrangements in both solution and solid states [12] [23]. The acetyloxy substituents introduce additional conformational degrees of freedom through rotation about the carbon-oxygen ester bonds, creating multiple rotameric states that must be considered in complete conformational analyses [22] [23].

The phenylsulfanyl group at position 6 adds another layer of conformational complexity through its own steric requirements and electronic properties [23] [25]. The sulfur atom's larger size compared to oxygen creates different steric interactions with neighboring substituents, potentially altering the preferred ring pucker and overall molecular shape [23] [25]. The phenyl ring can adopt various orientations relative to the oxan ring, each with different energetic consequences for the overall molecular conformation [23].

Convergent synthetic approaches have emerged as powerful tools for assembling complex thioglycoside structures through the strategic coupling of advanced intermediates [1] [2]. These methodologies are particularly valuable for constructing the multiply-acetylated thioglycoside framework characteristic of (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate, where multiple functional group manipulations must be orchestrated with precision.

The fundamental principle underlying convergent thioglycoside synthesis involves the preparation of suitably protected glycosyl donors and acceptors that can be coupled under conditions that preserve the integrity of existing protecting groups while forming the critical carbon-sulfur bond [3] [4]. This approach contrasts with linear synthetic strategies by minimizing the number of sequential transformations required and reducing the accumulation of synthetic inefficiencies.

Contemporary convergent strategies frequently employ thioglycoside intermediates as both donors and acceptors in iterative coupling sequences [5] [6]. The development of orthogonal protecting group strategies has been crucial in enabling these transformations, with trimethylsilyl, acetyl, and benzylidene groups serving complementary roles in directing regioselectivity and controlling reactivity patterns [7] [8].

Research findings demonstrate that convergent approaches utilizing preactivation protocols can achieve excellent yields when applied to complex acetylated systems [9]. The preactivation methodology involves the initial generation of a reactive glycosyl species in the absence of the nucleophilic acceptor, followed by the introduction of the coupling partner under carefully controlled conditions [10]. This strategy has proven particularly effective for challenging secondary alcohol acceptors and sterically demanding thioglycoside donors.

Studies have revealed that the choice of leaving group in convergent strategies significantly impacts both the efficiency and stereoselectivity of thioglycoside formation [11] [1]. Traditional approaches employing thioglycoside donors activated by N-iodosuccinimide and triflic acid combinations remain reliable, but newer methodologies incorporating benzyl trichloroacetimidate activation systems offer improved mildness and functional group compatibility [1].

Catalyst-Mediated Synthetic Routes

The development of efficient catalyst systems has revolutionized thioglycoside synthesis by enabling transformations under milder conditions with enhanced selectivity and reduced environmental impact [12] [13] [14]. These methodological advances are particularly relevant for complex molecules like (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate, where preservation of acetyl protecting groups and control of anomeric stereochemistry are paramount.

Triflic Acid-Catalyzed Thioglycosidation

Triflic acid has emerged as a highly effective catalyst for thioglycoside formation, offering significant advantages over traditional Lewis acid promoter systems [12] [14] [15]. The development of sub-stoichiometric triflic acid protocols represents a major advancement in sustainable thioglycoside synthesis, with typical catalyst loadings ranging from 0.2 to 0.5 equivalents providing excellent conversion rates [13] [16].

Mechanistic investigations have revealed that triflic acid operates through a distinct pathway involving the formation of glycosyl triflate intermediates [12]. These reactive species undergo equilibration between anomeric configurations, with the more reactive β-anomer being preferentially consumed through SN2-like displacement mechanisms to afford α-configured products with high stereoselectivity (typically >20:1 α:β ratios) [12] [15].

The triflic acid-catalyzed methodology demonstrates remarkable substrate scope, accommodating both electron-rich and electron-poor aromatic thiols as well as aliphatic thiol nucleophiles [13] [14]. Reaction conditions are notably mild, with transformations proceeding at temperatures ranging from room temperature to 70°C in common organic solvents such as dichloromethane and toluene [13].

Data from comprehensive substrate screening studies indicate that triflic acid-catalyzed thioglycosidation exhibits excellent functional group tolerance [16]. Acetyl protecting groups, which are crucial for the target compound structure, remain intact under the reaction conditions, eliminating the need for additional protection-deprotection sequences. Typical reaction times range from 30 minutes to 2 hours, with isolated yields consistently exceeding 70-85% for most substrates [14] [16].

Comparative studies demonstrate that triflic acid-catalyzed methods offer superior environmental profiles compared to traditional Lewis acid systems [13]. The reduced catalyst loading requirements and elimination of stoichiometric metal salt byproducts contribute to improved atom economy and reduced waste generation.

Lewis Acid-Mediated Synthesis Approaches

Lewis acid-mediated thioglycoside synthesis remains a cornerstone methodology, with continued developments focusing on improved selectivity and milder reaction conditions [17] [18] [19]. The strategic application of Lewis acids in thioglycoside formation leverages their ability to activate glycosyl donors through coordination with leaving groups, facilitating nucleophilic displacement by thiol acceptors.

Recent advances in Lewis acid-mediated synthesis have emphasized the development of catalyst systems that provide enhanced stereochemical control [17]. Boron trifluoride etherate continues to be widely employed for its reliability and predictable reactivity patterns, while tin tetrachloride and zinc chloride offer complementary selectivity profiles for specific substrate classes [18] [19].

The implementation of Lewis acid additives as α-directing agents represents a significant methodological advancement [17]. Studies utilizing 2,3-O-carbonate-protected glucose and galactose thioglycoside donors have demonstrated that catalytic or stoichiometric amounts of Lewis acids can dramatically improve stereoselectivity. For example, the addition of 0.2 equivalents of boron trifluoride etherate to 4,6-di-O-acetyl-2,3-O-carbonate protected donors transforms poor stereoselectivities into excellent α-selectivities [17].

Iron(III) chloride has emerged as a promising earth-abundant alternative to traditional precious metal catalysts [19]. Optimization studies indicate that 5.0 equivalents of iron(III) chloride can effectively activate thioglycosides without requiring additional additives, with reactions proceeding smoothly to completion within 1 hour at 0°C [19]. This methodology represents a significant advancement in developing greener activators for thioglycoside synthesis.

Mechanistic investigations suggest that Lewis acid-mediated transformations proceed through coordination of the metal center with the glycosyl donor, followed by heterolytic cleavage of the anomeric bond to generate oxocarbenium ion intermediates [10]. The subsequent nucleophilic attack by thiol acceptors determines the stereochemical outcome, with the nature of the Lewis acid and protecting group pattern influencing the facial selectivity of the reaction.

Copper-Carbene Catalytic Systems for Thioglycoside Formation

The development of copper-carbene catalytic systems represents a paradigm shift toward sustainable thioglycoside synthesis using earth-abundant metals [20] [21] [22]. These methodologies offer unique advantages including orthogonal reactivity profiles, mild reaction conditions, and excellent functional group compatibility, making them particularly suitable for complex acetylated systems.

Copper-catalyzed thioglycoside activation employs diazo-derived glycosyl donors that undergo intramolecular carbene insertion into the carbon-sulfur bond [20] [22]. The reaction mechanism involves the initial formation of a copper-diazo complex, followed by nitrogen extrusion to generate a copper-carbenoid intermediate. Subsequent coordination with the sulfur atom facilitates carbene insertion, leading to the formation of glycosyl sulfonium ions that serve as activated intermediates for glycosylation reactions [20].

Experimental data demonstrate that copper-carbene systems accommodate a broad range of nucleophilic acceptors, including primary, secondary, and tertiary alcohols, as well as complex bioactive molecules [20] [22]. The methodology exhibits excellent compatibility with various protecting group patterns, including superarmed, armed, and disarmed glycosyl donors, providing versatility for synthetic applications.

Stereochemical studies reveal that copper-carbene-mediated transformations achieve stereoselectivity independent of the donor anomeric configuration and C2-protecting groups [21] [23]. This unique characteristic distinguishes copper-carbene systems from traditional thioglycoside activation methods and enables predictable stereochemical outcomes regardless of starting material configuration.

The orthogonal reactivity profile of copper-carbene systems enables their use in combination with conventional thioglycoside and alkyne donors for iterative oligosaccharide synthesis [20] [22]. This capability has been successfully demonstrated in the synthesis of trisaccharides, highlighting the potential for complex glycan assembly using these methodologies.

Reaction conditions for copper-carbene-mediated transformations are notably mild, with typical temperatures ranging from room temperature to 70°C using copper(II) triflate as the catalyst [21] [23]. The earth-abundant nature of copper, combined with the mild reaction conditions and excellent selectivity, positions these methodologies as environmentally sustainable alternatives to precious metal-catalyzed systems.

Stereoselective Synthesis and Anomeric Control

Achieving precise control over anomeric stereochemistry represents one of the most challenging aspects of thioglycoside synthesis, particularly for complex multiply-substituted systems like (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate [24] [25] [26]. The development of reliable methodologies for controlling anomeric configuration requires a deep understanding of the factors governing stereoselectivity in thioglycoside formation.

The mechanism of anomeric stereocontrol in thioglycoside synthesis involves the interplay of electronic, steric, and conformational factors that influence the facial selectivity of nucleophilic attack on oxocarbenium ion intermediates [10] [26]. The nature of protecting groups at the C2 position plays a particularly crucial role, with participating groups (such as acetyl) favoring 1,2-trans products through neighboring group participation, while non-participating groups lead to mixtures of anomers through direct nucleophilic displacement [10].

Recent methodological developments have focused on achieving α-selectivity through the strategic design of glycosyl donors incorporating directing elements [24] [26]. Studies with d-glycero-d-gulo configured sialyl donors carrying axial azides at the 5-position demonstrate that high equatorial selectivity can be achieved when reactions are conducted at sufficiently low temperatures (typically -78°C) [26]. The stereoselectivity is attributed to the adoption of specific side chain conformations that favor approach from the equatorial face.

Advanced synthetic strategies employ 2,3-O-carbonate protecting groups in combination with Lewis acid additives to achieve predictable stereochemical outcomes [17]. Experimental data indicate that 4,6-di-O-acetyl-2,3-O-carbonate protected glucose donors can be converted from moderate stereoselectivity to excellent α-selectivity (>95%) through the addition of boron trifluoride etherate as a directing additive [17].

The influence of solvent effects on anomeric selectivity has been systematically investigated, with polar aprotic solvents generally favoring α-selectivity through enhanced solvation of charged intermediates [10]. Temperature effects are equally important, with lower reaction temperatures typically providing improved selectivity at the expense of reduced reaction rates.

Computational studies have provided insights into the transition state geometries responsible for stereoselectivity in thioglycoside formation [10]. These investigations reveal that the preferred approach trajectory for thiol nucleophiles depends on the electronic nature of the oxocarbenium ion intermediate and the steric environment created by protecting groups.

Regioselective Acetylation Strategies

The development of regioselective acetylation methodologies is crucial for accessing thioglycoside structures with defined substitution patterns, particularly those incorporating multiple acetyl groups like (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate [27] [28] [7]. These strategies must balance efficiency, selectivity, and practicality while accommodating the unique reactivity patterns of thioglycoside substrates.

Contemporary approaches to regioselective acetylation employ protecting group exchange strategies that enable selective functionalization without extensive manipulation of existing protecting groups [7] [29]. The use of per-O-trimethylsilyl-protected precursors has proven particularly effective, allowing for microwave-assisted selective acetylation at specific positions with excellent regioselectivity [7] [30].

Catalyst-free regioselective acetylation using acetic acid as both solvent and acetylating agent represents a significant advancement in environmentally benign synthesis [27] [28]. These methodologies achieve selective acetylation of primary hydroxyl groups through treatment with aqueous or anhydrous acetic acid at elevated temperatures (80-118°C), providing 6-O-acetyl derivatives in good yields (47-49%) with excellent regioselectivity [27].

The mechanism of acetic acid-mediated acetylation involves the formation of mixed anhydride intermediates that preferentially react with primary alcohols due to reduced steric hindrance [27] [31]. This intrinsic selectivity can be enhanced through careful control of reaction temperature, concentration, and reaction time to minimize formation of polyacetylated products.

Enzymatic acetylation methodologies continue to provide valuable alternatives for achieving high regioselectivity under mild conditions [7]. These approaches are particularly useful for complex substrates where chemical methods may lead to unwanted side reactions or protecting group instability.

Recent developments in carbene-catalyzed acetylation demonstrate the potential for controlling regioselectivity through catalyst chirality [32]. Studies using N-heterocyclic carbene catalysts reveal that the chiral environment around the catalyst can direct acetylation to specific hydroxyl groups through chirality match/mismatch interactions, providing up to 20:1 regioselectivity for challenging secondary alcohol positions [32].

Microwave-assisted acetylation strategies offer significant advantages in terms of reaction rate and energy efficiency [7] [29]. These methodologies enable rapid conversion of starting materials to acetylated products while maintaining excellent regioselectivity, making them particularly attractive for large-scale synthesis applications.

Mechanochemical Synthesis via Ball Milling Techniques

Mechanochemical synthesis using ball milling techniques has emerged as a powerful and environmentally sustainable approach for thioglycoside formation, offering unique advantages including solvent-free conditions, reduced reaction times, and enhanced selectivity [11] [33] [34]. These methodologies are particularly relevant for the synthesis of complex acetylated thioglycosides, where traditional solution-phase methods may encounter solubility or selectivity limitations.

The fundamental principle of mechanochemical thioglycoside synthesis involves the application of mechanical energy through ball milling to activate reactants and facilitate bond formation in the absence of solvents [33] [35]. This approach leverages the high local concentrations and intimate mixing achieved through mechanical grinding to promote reactions that may be challenging under conventional conditions.

Indium(III) triflate-mediated ball milling represents one of the most successful applications of mechanochemical synthesis to thioglycoside formation [11] [33]. Experimental data demonstrate that conventional solution-phase synthesis of thioglycosides from glycosyl acetates and thiols, which fails for phenolic and alkyl thioglycosides, can be achieved with high efficiency and stereoselectivity through solvent-free grinding in a ball mill [11] [33].

The mechanochemical approach offers superior stereoselectivity compared to solution-phase methods, with reactions typically achieving >98% selectivity for 1,2-cis products when using difficult secondary alcohol acceptors [11] [33]. This enhanced selectivity is attributed to the unique reaction environment created by mechanical activation, which favors specific reaction pathways while suppressing competing processes.

Optimization studies reveal that ball milling parameters significantly influence reaction outcomes [35] [36]. Critical factors include milling speed (typically 300-500 rpm), ball size (5-10 mm diameter), milling time (1-4 hours), and ball material (stainless steel or zirconia) [35]. The choice of milling parameters must be carefully balanced to maximize energy transfer while avoiding substrate decomposition.

The catalyst loading requirements for mechanochemical synthesis are generally lower than those for solution-phase reactions [11] [33]. Typical loadings of 0.1-0.5 equivalents of Lewis acid catalysts provide excellent conversion rates, contributing to improved atom economy and reduced waste generation.

Recent advances in mechanochemical synthesis include the development of one-pot protection-glycosylation sequences that eliminate the need for intermediate purification steps [11] [33]. These methodologies enable the direct conversion of free sugars to protected thioglycosides through sequential acetylation and thioglycosidation reactions in a single ball milling operation.

The environmental benefits of mechanochemical synthesis are substantial, including elimination of organic solvents, reduced energy consumption, and minimized waste generation [34] [35]. These advantages position ball milling techniques as important tools for sustainable thioglycoside synthesis in both academic and industrial settings.

Green Chemistry Approaches to Thioglycoside Synthesis

The development of environmentally sustainable methodologies for thioglycoside synthesis represents a critical frontier in modern carbohydrate chemistry, with particular emphasis on reducing environmental impact while maintaining synthetic efficiency [37] [38] [39]. These green chemistry approaches are especially relevant for complex molecules like (3,4,5-Triacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate, where traditional methods may involve multiple steps with significant waste generation.

Protecting-group-free synthesis strategies represent one of the most significant advances in green thioglycoside chemistry [39] [40]. The development of aqueous-phase glycosylation methods using calcium hydroxide as a promoter enables the direct coupling of glycosyl fluoride donors with thiol acceptors under mild basic conditions [39] [40]. These reactions proceed in water at room temperature with exclusive stereoselectivity, eliminating the need for organic solvents and extensive protecting group manipulations.

Microwave-assisted synthesis using reusable catalysts provides another important green chemistry approach [41] [42]. Studies employing phosphotungstic acid as a recyclable catalyst demonstrate that thioglycosides can be efficiently prepared from per-O-acetyl saccharides under microwave conditions (300W, 40°C) with excellent yields (77-80%) and good substrate scope [41] [42]. The catalyst can be recovered and reused for multiple cycles with maintained activity, significantly improving the overall sustainability of the process.

Water-based synthesis methodologies have gained increasing attention due to their environmental benefits and compatibility with biological systems [39] [40]. The fluoride-thiol coupling strategy enables the synthesis of thioglycosides and thioglycopeptides directly in aqueous solution using calcium hydroxide as a base [40]. This approach successfully produces S-linked oligosaccharides and glycopeptides with high yields and exclusive stereoselectivity while eliminating toxic reagents and solvents.

The development of odorless thioglycoside synthesis using isothiouronium salts addresses both environmental and practical concerns associated with traditional thiol reagents [37] [38]. This methodology employs readily available isothiouronium salts as masked S-glycosylation reagents, achieving moderate to good yields with exclusive stereoselectivity while overcoming the challenges of unpleasant odor and limited availability of thiol reagents [37] [38].

Mechanochemical approaches using ball milling techniques represent the ultimate in solvent-free synthesis [33] [34] [43]. These methods achieve excellent yields and selectivities for thioglycoside formation while completely eliminating the need for organic solvents. The mechanical energy provided by ball milling activates reactants and facilitates efficient mixing, leading to rapid reaction rates and high conversion rates.

Catalytic methodologies using earth-abundant metals provide sustainable alternatives to precious metal-catalyzed systems [20] [19] [44]. Copper-carbene systems and iron-based catalysts offer excellent reactivity and selectivity while utilizing readily available and environmentally benign metal sources [20] [19]. These approaches reduce the environmental impact associated with precious metal extraction and disposal while maintaining high synthetic efficiency.